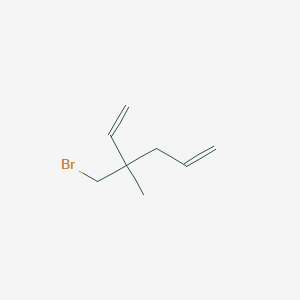

3-(Bromomethyl)-3-methylhexa-1,5-diene

CAS No.:

Cat. No.: VC17676319

Molecular Formula: C8H13Br

Molecular Weight: 189.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13Br |

|---|---|

| Molecular Weight | 189.09 g/mol |

| IUPAC Name | 3-(bromomethyl)-3-methylhexa-1,5-diene |

| Standard InChI | InChI=1S/C8H13Br/c1-4-6-8(3,5-2)7-9/h4-5H,1-2,6-7H2,3H3 |

| Standard InChI Key | AQKIMWSYRCYOMY-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC=C)(CBr)C=C |

Introduction

Chemical Identity and Structural Characteristics

3-(Bromomethyl)-3-methylhexa-1,5-diene belongs to the class of aliphatic bromoalkenes, characterized by a six-carbon chain (hexa-) with double bonds at the 1 and 5 positions and functional groups at the 3rd carbon. Its molecular formula is C₈H₁₃Br, corresponding to a molecular weight of 189.09 g/mol . The compound’s IUPAC name reflects its substituents: a bromomethyl (-CH₂Br) and a methyl (-CH₃) group attached to the same carbon atom within the diene system.

Synthesis and Manufacturing

Synthetic Routes

While direct synthesis protocols for 3-(Bromomethyl)-3-methylhexa-1,5-diene are sparsely documented, analogous brominated dienes suggest potential pathways:

-

Allylic Bromination: Bromination of 3-methylhexa-1,5-diene using N-bromosuccinimide (NBS) under radical conditions could introduce the bromomethyl group . This method is widely employed for allylic functionalization but requires precise control to avoid over-bromination.

-

Wittig Reaction: A Wittig reagent derived from bromomethyltriphenylphosphonium bromide might react with a ketone precursor to form the diene backbone .

Challenges in Synthesis

The compound’s instability under standard conditions likely contributes to its discontinued commercial status . Dienes with adjacent substituents are prone to dimerization or polymerization, necessitating low-temperature storage and inert atmospheres during synthesis .

Physicochemical Properties

Limited experimental data are available, but computed properties and analogs provide insights:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 189.09 g/mol | |

| Boiling Point | Not reported | |

| Density | ~1.3 g/cm³ (estimated) | – |

| LogP | ~3.2 (predicted) | |

| Solubility | Likely insoluble in water | – |

The LogP value, estimated at 3.2, indicates moderate lipophilicity, suggesting compatibility with organic solvents like dichloromethane or tetrahydrofuran .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume